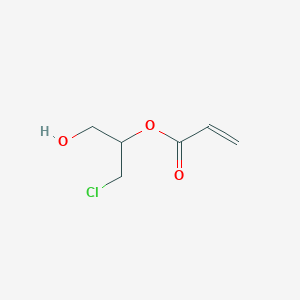
1-Chloro-3-hydroxypropan-2-yl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-hydroxypropan-2-yl prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-chloro-1,2-propanediol with acrylic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-hydroxypropan-2-yl prop-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-hydroxypropan-2-yl prop-2-enoate involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and ester groups can undergo oxidation and reduction reactions. These interactions can lead to the formation of new compounds with different properties and activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-hydroxypropan-2-yl prop-2-enoate
- 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate
- 1-Chloro-3-hydroxybutan-2-yl prop-2-enoate
Uniqueness
1-Chloro-3-hydroxypropan-2-yl prop-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a chloro and hydroxy group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
63348-73-2 |
|---|---|
Molekularformel |
C6H9ClO3 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
(1-chloro-3-hydroxypropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C6H9ClO3/c1-2-6(9)10-5(3-7)4-8/h2,5,8H,1,3-4H2 |
InChI-Schlüssel |
IEJHKDXEIYNWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(CO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
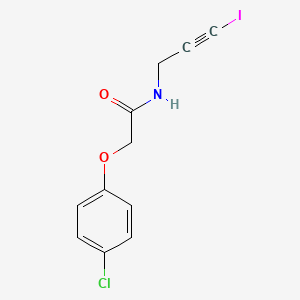

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
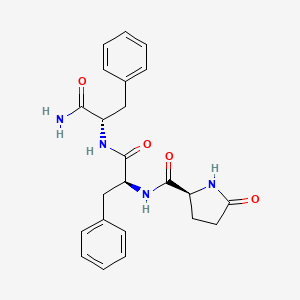
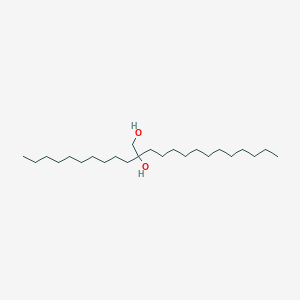
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
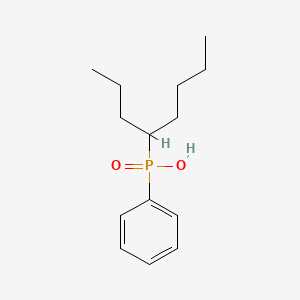
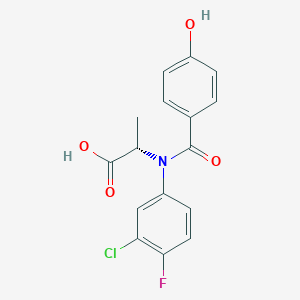


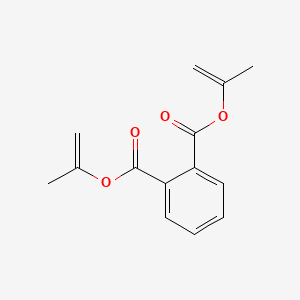
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
